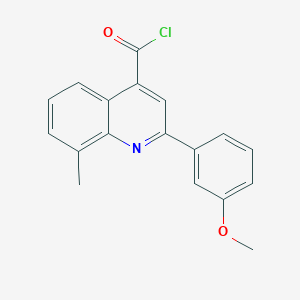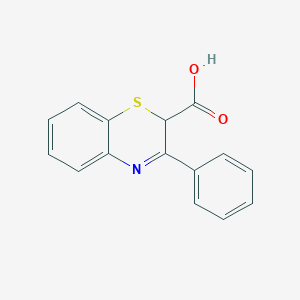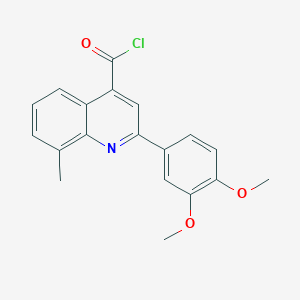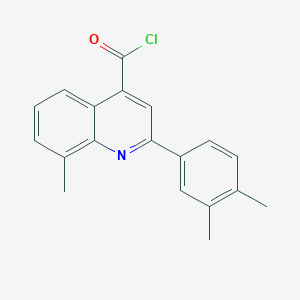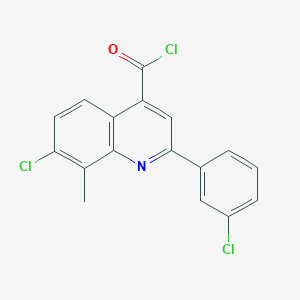
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “this compound” would include additional functional groups attached to this basic quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives can undergo a wide range of chemical reactions. These include various synthesis protocols and functionalization for biological and pharmaceutical activities . Specific reactions for “this compound” would depend on the presence and position of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and functional groups. For example, similar compounds have been found to have a density of 1.3±0.1 g/cm3, a boiling point of 283.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Photophysical Properties and Computational Investigations
A study by Albertino et al. (2007) explored the photophysical properties and computational investigations of new rhenium tricarbonyl complexes, including those based on 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline derivatives, which is structurally related to 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride. These complexes have been characterized by various techniques, including IR, NMR, and luminescence, and their crystal structures were obtained by X-ray diffraction. Such investigations are crucial for understanding the optical properties and electronic structure of these complexes (Albertino et al., 2007).
Lithium Chloride-Induced Dissociation
Research by Ryabov (1984) delved into the lithium chloride-induced dissociation of cyclopalladated ligands from chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, which include 8-methylquinoline. The study provides insights into the solvolysis reactions in acetic acid solvent, a process relevant to understanding the chemical behavior and applications of such compounds in various reactions (Ryabov, 1984).
Reactions with Thionyl Chloride
Al-Shaar et al. (1988) reported on the reactions of 4-methylquinolines with hot thionyl chloride, leading to the formation of various chlorinated quinoline derivatives. This study is significant for understanding the chemical transformations and potential applications of this compound in synthesizing related compounds (Al-Shaar et al., 1988).
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) examined the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are closely related to the compound . They employed density functional theory to analyze structural, electronic, and optical properties, contributing to understanding the potential applications of these compounds in material science (Irfan et al., 2020).
Synthesis and Characterization of Derivatives
Navabeh and Kazemi (2015) synthesized and characterized novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, starting from a reaction involving a similar quinoline structure. This research provides valuable insights into the synthetic pathways and properties of quinoline derivatives (Navabeh & Kazemi, 2015).
Direcciones Futuras
Quinoline derivatives have shown promise in various fields, including medicinal chemistry . Future research could explore the potential applications of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” in these areas. Additionally, further studies could investigate its synthesis, properties, and mechanism of action in more detail.
Mecanismo De Acción
Target of Action
Quinoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
It is known that certain quinoline derivatives act as monoamine oxidase inhibitors, preventing the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing a wide range of biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Action Environment
The synthesis of quinoline derivatives has been known to be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the inhibition or activation of these enzymes. The nature of these interactions is primarily based on the compound’s ability to form covalent bonds with the active sites of the enzymes, thereby altering their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors, such as light and temperature. In vivo studies have also demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as cytochrome P450, leading to changes in the metabolism of other compounds. Additionally, it can affect the levels of specific metabolites, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its overall biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of this compound to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .
Propiedades
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXJZYGCVADPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





